molecular formula C18H12FN5O3 B3495593 8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE

8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE

Cat. No.: B3495593
M. Wt: 365.3 g/mol
InChI Key: YUUXKHSZZSTIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This specific compound features a quinoline core with a triazole and fluorophenyl substituent, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE can be achieved through several synthetic routes. Common methods for synthesizing quinoline derivatives include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The triazole moiety may also contribute to the compound’s biological activity by interacting with enzymes or receptors involved in various cellular processes.

Comparison with Similar Compounds

8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O3/c19-14-8-2-1-5-13(14)11-23-18(21-17(22-23)24(25)26)27-15-9-3-6-12-7-4-10-20-16(12)15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUXKHSZZSTIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)[N+](=O)[O-])OC3=CC=CC4=C3N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
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8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
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8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
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8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
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8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
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8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE

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